Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 304859-21-0
VCID: VC16011927
InChI: InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-9-14(17)16(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
SMILES:
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate

CAS No.: 304859-21-0

Cat. No.: VC16011927

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate - 304859-21-0

Specification

CAS No. 304859-21-0
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
Standard InChI InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-9-14(17)16(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Standard InChI Key JBMXVMVVSOFZEM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate features a piperidine ring with three key functional groups:

  • A benzyl group at the 1-position, contributing aromatic stability and hydrophobicity.

  • A ketone at the 6-position, introducing electrophilic reactivity.

  • An ethyl ester at the 3-position, offering sites for hydrolysis or nucleophilic substitution.

The compound’s molecular formula is C15H19NO3\text{C}_{15}\text{H}_{19}\text{NO}_3, with a molecular weight of 261.31 g/mol. Its density and melting point remain uncharacterized in available literature, but analogous piperidine esters exhibit densities near 1.17 g/cm³ .

Stereochemical Considerations

While the absolute configuration of this specific compound is undefined, studies on related piperidine derivatives highlight the importance of stereochemistry in biological activity. For example, ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate exists in enantiomeric forms with distinct chiroptical properties . Such findings underscore the need for stereoselective synthesis techniques when targeting optically pure variants of ethyl 1-benzyl-6-oxopiperidine-3-carboxylate.

Synthesis and Manufacturing Methods

Laboratory-Scale Synthesis

A patent describing the preparation of ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride offers a template for synthesizing analogous piperidine esters. Key steps include:

  • Alkylation of N-Benzyl Glycine Ethyl Ester: Reacting N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate in the presence of alkali yields 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.

  • Cyclization: Treating the intermediate with a strong base (e.g., sodium methoxide) induces intramolecular cyclization, forming the piperidine ring.

  • Acidification and Crystallization: Adjusting the pH to 1–2 with hydrochloric acid precipitates the hydrochloride salt, which is purified via recrystallization.

Table 1: Synthesis Yields for Analogous Piperidine Esters

StepReagents/ConditionsYield (%)Purity (HPLC)
14-Bromoethyl butyrate, Na₂CO₃95.298.5%
2NaOH, reflux97.199.5%
3HCl acidification93.399.8%

Industrial Production

Industrial synthesis would optimize the above route for scalability, prioritizing cost-effective reagents (e.g., substituting sodium carbonate for sodium hydroxide) and continuous-flow reactors to enhance yield and purity. Solvent selection (e.g., dichloromethane for extraction) and pH control are critical to minimizing byproducts .

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound’s ketone and ester groups enable diverse reactions:

  • Ketone Reduction: Catalytic hydrogenation or treatment with NaBH₄ could yield secondary alcohols, useful in pharmaceutical intermediates .

  • Ester Hydrolysis: Alkaline hydrolysis (e.g., NaOH/H₂O) would produce the corresponding carboxylic acid, enhancing water solubility for biological assays .

  • Benzyl Group Modification: Hydrogenolysis over Pd/C removes the benzyl group, yielding a primary amine derivative .

Derivative Synthesis

  • Schiff Bases: Condensation of the ketone with primary amines forms imines, which are valuable in coordination chemistry.

  • Grignard Additions: Reaction with organomagnesium reagents introduces alkyl/aryl groups at the ketone position.

Analytical Characterization and Quality Control

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is the primary method for assessing purity. The patent reports 99.5% purity for analogous compounds using reversed-phase C18 columns and UV detection at 254 nm.

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR provide detailed structural elucidation. For example, the benzyl group’s aromatic protons resonate at δ 7.2–7.5 ppm, while the ester carbonyl appears near δ 170 ppm .

  • Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns.

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